Coumestrol
Overview
Description
Coumestrol is a natural organic compound belonging to the class of phytochemicals known as coumestans. It was first identified in ladino clover and alfalfa in 1957 by E. M. Bickoff . This compound is a phytoestrogen, meaning it mimics the biological activity of estrogens. It is found in various foods, including soybeans, brussels sprouts, spinach, and a variety of legumes .
Scientific Research Applications
Coumestrol has garnered significant research interest due to its estrogenic activity and potential health benefits. It has been studied for its anti-cancer, anti-inflammatory, anti-Alzheimer’s disease, and anti-obesity effects . Additionally, this compound has shown promise in improving insulin sensitivity and glucose metabolism, making it a potential agent in the nutritional therapy of diseases such as obesity and type 2 diabetes .
Mechanism of Action
Target of Action
Coumestrol, a phytoestrogen compound found in various plants, primarily targets the Estrogen Receptors (ER) . It acts as a potent ER agonist, with a higher binding affinity for ERβ than for ERα . Another target of this compound is Haspin kinase , which was identified as a direct target protein of this compound .
Mode of Action
This compound mimics the biological activity of estrogens . It interacts with its targets, the estrogen receptors, and induces changes in the cell. As an ER agonist, it binds to the ER and triggers a conformational change, leading to the activation of the receptor . In the case of Haspin kinase, this compound inhibits its activity, thereby affecting the phosphorylation of its substrate, Histone H3 .
Biochemical Pathways
This compound affects several biochemical pathways. It shows estrogen-mimetic effects in the regulation of protein expressions involved in the browning of white fat and insulin signaling . This includes increased hepatic expression of fibroblast growth factor 21 . Furthermore, this compound alters the sphingolipid salvage pathway, leading to excessive deposition of sphingosine-1-phosphate and sphingosine .
Result of Action
This compound has been shown to have several effects at the molecular and cellular levels. It prevents body fat accumulation, adipocyte hypertrophy, and hepatic steatosis, and enhances voluntary physical activity . It also stimulates uterine growth . In terms of cancer, higher this compound consumption may result in a lower incidence of breast and prostate cancer .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the effects of this compound on lipid metabolism may be independent of its estrogenic action .
Biochemical Analysis
Biochemical Properties
The chemical structure of Coumestrol allows it to inhibit the activity of aromatase and 3α-hydroxysteroid dehydrogenase . These interactions with enzymes and proteins play a crucial role in its biochemical reactions .
Cellular Effects
This compound has been shown to have various effects on mammalian cells. For instance, higher consumption of this compound may result in a lower incidence of breast and prostate cancer . Several studies have also shown that this compound can increase uterine weight and decrease ovulation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression . It’s also known to up-regulate PTGS-2 protein expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For example, it has been observed that this compound levels in plants increase upon insect attack .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. While some studies have shown potential health benefits, others have indicated possible adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
Subcellular Localization
Current studies are investigating potential targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: Coumestrol can be synthesized through various methods. One approach involves the treatment of chitosan during the bean growth period, followed by enzyme or acid treatment . Another method involves the use of high-performance liquid chromatography (HPLC) to increase this compound content in soybean sprouts .
Industrial Production Methods: Large-scale production of this compound is challenging due to its trace amounts in nature. plant tissue culture technology has enabled controlled production of this compound in large quantities using bioreactors .
Chemical Reactions Analysis
Types of Reactions: Coumestrol undergoes various chemical reactions, including oxidation, reduction, and substitution. It can inhibit the activity of enzymes such as aromatase and 3α-hydroxysteroid dehydrogenase .
Common Reagents and Conditions: Common reagents used in reactions involving this compound include oxidizing agents and reducing agents. The conditions for these reactions vary depending on the desired outcome.
Major Products: The major products formed from reactions involving this compound include various derivatives that retain its estrogenic activity .
Comparison with Similar Compounds
Coumestrol is unique among phytoestrogens due to its high estrogenic activity, which is 30 to 100 times greater than that of isoflavones . Similar compounds include other phytoestrogens such as genistein, daidzein, and biochanin A . These compounds also mimic the biological activity of estrogens but have varying degrees of potency and different molecular targets.
Properties
IUPAC Name |
3,9-dihydroxy-[1]benzofuro[3,2-c]chromen-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8O5/c16-7-1-3-9-11(5-7)19-14-10-4-2-8(17)6-12(10)20-15(18)13(9)14/h1-6,16-17H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZIALNLLNHEQPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)OC3=C2C(=O)OC4=C3C=CC(=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6022399 | |
Record name | Coumestrol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6022399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Coumesterol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002326 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
479-13-0 | |
Record name | Coumestrol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=479-13-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Coumestrol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000479130 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | COUMESTROL | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22842 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6H-Benzofuro[3,2-c][1]benzopyran-6-one, 3,9-dihydroxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Coumestrol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6022399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,9-dihydroxy-6H-benzofuro[3,2-c][1]benzopyran-6-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.842 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | COUMESTROL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V7NW98OB34 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Coumesterol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002326 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
385 °C | |
Record name | Coumesterol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002326 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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